molecular formula C10H14ClN3O2S B2930339 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine CAS No. 60597-73-1

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Cat. No.: B2930339
CAS No.: 60597-73-1
M. Wt: 275.75
InChI Key: FSHXPUWMIOVPKA-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a sulfonamide derivative featuring a 4-methylpiperazine moiety linked via a sulfonyl group to a 2-chloropyridin-3-yl ring. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyridin-3-yl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2S/c1-13-5-7-14(8-6-13)17(15,16)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHXPUWMIOVPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride intermediate .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloropyridine moiety undergoes SNAr reactions due to electron-withdrawing effects from the sulfonyl group. Key applications include:

  • Amine coupling : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to form sulfonamide derivatives .

  • Selective displacement : The chlorine atom at the 2-position is preferentially substituted over other positions due to steric and electronic factors .

Mechanistic features :

  • Activation via resonance stabilization of the negative charge by the sulfonyl group.

  • Base (e.g., K₂CO₃) required to deprotonate nucleophiles and absorb HCl byproduct .

Sulfonylation Reactions

The sulfonyl group participates in:

  • Hydrolysis : Controlled acidic/basic hydrolysis converts the sulfonyl group to sulfonic acids or sulfonates. For example, treatment with H₂SO₄/H₂O (1:1) at 60°C yields 2-chloropyridine-3-sulfonic acid .

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst produces biaryl sulfones .

Piperazine Ring Modifications

The 4-methylpiperazine subunit enables:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF under reflux to form quaternary ammonium salts .

  • Deprotection/functionalization : Acidic cleavage (HCl/MeOH) removes the sulfonyl group, allowing further derivatization of the piperazine ring .

Stability and By-product Analysis

  • Thermal degradation : Prolonged heating (>100°C) in polar solvents leads to desulfonation (10–15% yield loss) .

  • Oxidative by-products : Exposure to strong oxidants (e.g., KMnO₄) generates pyridine N-oxide derivatives (3–8% impurity) .

Industrial-Scale Optimization

  • Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (Δ < 2%) .

  • Catalyst recycling : Pd catalysts recovered via filtration show ≤5% activity loss over 5 cycles .

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing bioactive molecules, with precise control over sulfonyl and piperazine functionalities enabling tailored modifications.

Scientific Research Applications

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperazine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

1-[(5-Bromo-2-methoxy-3-pyridinyl)sulfonyl]-4-methylpiperazine (CAS 1383992-77-5)

  • Structure : Substituted with bromine and methoxy groups on the pyridine ring.
  • Applications : Bromine’s steric bulk may hinder binding to certain targets, making it less favorable for CNS applications.

1-((2-Fluoro-4-boronophenyl)sulfonyl)-4-methylpiperazine

  • Structure : Contains a fluorine atom and a boronate ester.
  • Impact : Fluorine’s electronegativity enhances metabolic stability, while the boronate ester enables use in Suzuki–Miyaura cross-coupling for further derivatization .
  • Applications: Potential as a prodrug or intermediate in targeted drug delivery.

Pyridine-Carbonyl Analogs

1-[(2-Chloropyridin-3-yl)carbonyl]-4-methylpiperazine (CAS 60597-69-5)

  • Structure : Replaces sulfonyl with a carbonyl group.
  • Impact : The carbonyl group is less electron-withdrawing than sulfonyl, reducing electrophilicity and altering binding interactions.
  • Applications : Likely weaker enzyme inhibition compared to sulfonamide derivatives due to reduced hydrogen-bonding capacity .

Pharmacologically Active Piperazine Derivatives

Sildenafil Citrate (Viagra®)

  • Structure: Features a pyrazolopyrimidinone core linked to 4-methylpiperazine via sulfonyl.
  • Impact : The extended heterocyclic system enables selective PDE5 inhibition, contrasting with the simpler pyridine-sulfonyl structure of the target compound.
  • Applications : Clinically used for erectile dysfunction, highlighting how structural complexity dictates target specificity .

1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine/β-cyclodextrin Complex

  • Structure : A propargyl-naphthaleneoxy analog complexed with β-cyclodextrin.
  • Impact: Cyclodextrin enhances solubility and bioavailability, enabling immunomodulatory effects (e.g., CD4+/CD8+ cell activation) .
  • Applications : Demonstrates the importance of formulation in optimizing pharmacokinetics.

Chlorobenzyl-Substituted Piperazines

1-(3-Chlorobenzyl)-4-methylpiperazine Derivatives

  • Structure : Benzyl group replaces the pyridine-sulfonyl moiety.
  • Impact : Reduced polarity and increased hydrophobicity improve blood-brain barrier penetration but may limit solubility.
  • Applications : Explored as antipsychotics or cytochrome P450 inhibitors .

Structural and Functional Comparison Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine 2-Cl-pyridinyl-sulfonyl ~301 (estimated) Potential kinase inhibition
1-[(5-Bromo-2-methoxy-3-pyridinyl)sulfonyl]-4-methylpiperazine 5-Br, 2-OMe-pyridinyl-sulfonyl ~377 High lipophilicity, intermediate use
Sildenafil Citrate Pyrazolopyrimidinone-sulfonyl 666.7 PDE5 inhibition, erectile dysfunction
1-(3-Chlorobenzyl)-4-methylpiperazine 3-Cl-benzyl ~240 Cytochrome P450 modulation

Biological Activity

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chloropyridine and a sulfonyl group, which contributes to its biological properties. The molecular formula is C₁₁H₁₄ClN₃O₂S, and its structure can be represented as follows:

Structure C1 N 2 C 3 S 4 Cl \text{Structure }\text{C}_1\text{ N }_2\text{ C }_3\text{ S }_4\text{ Cl }

Dopamine Receptor Agonism

Recent studies have identified the compound as a selective agonist for the D3 dopamine receptor (D3R). It promotes β-arrestin translocation and G protein activation, which are critical pathways in neuropharmacological responses. The compound exhibits an effective concentration (EC50) of 710 nM for D3R, demonstrating significant selectivity over other dopamine receptors such as D2R, where it functions as an antagonist with an IC50 of 16 μM .

Neuroprotective Effects

The compound has shown promise in protecting dopaminergic neurons from degeneration. This neuroprotective effect is particularly relevant for conditions such as Parkinson's disease and other neurodegenerative disorders. The ability to selectively activate D3R while avoiding D2R-related side effects positions this compound as a potential therapeutic agent .

Antidiabetic Potential

In addition to its neuroprotective properties, derivatives of piperazine compounds have been investigated for antidiabetic activity. For instance, some piperazine analogs have been found to act as positive allosteric modulators of GLP-1R, improving glucose handling in diabetic models without significant off-target effects .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain. The synthesized derivatives demonstrated strong inhibitory activity with IC50 values significantly lower than reference standards .

Study on Antibacterial Activity

Research has shown that related compounds possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfonamide functionality may enhance the antibacterial properties of piperazine derivatives .

Anti-inflammatory Activity

In vitro studies have evaluated the anti-inflammatory effects of similar compounds using RAW264.7 cells. These studies measured nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The results indicated that the compound could significantly reduce NO secretion, suggesting potential applications in treating inflammatory diseases .

Summary of Biological Activities

Activity Mechanism IC50/EC50 Reference
D3 Receptor Agonismβ-arrestin translocationEC50: 710 nM
AChE InhibitionEnzyme inhibitionIC50: Low µM range
Antibacterial ActivityInhibition of bacterial growthModerate to strong
Anti-inflammatoryReduction of NO secretionSignificant reduction

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